molecular formula C12H8F3NO4 B155151 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide CAS No. 138621-69-9

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide

Cat. No. B155151
CAS RN: 138621-69-9
M. Wt: 287.19 g/mol
InChI Key: HKZPPLCWYCSMAM-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide” has a linear formula of C12H8F3NO4 . It is also known by its CAS Number: 138621-69-9 .


Molecular Structure Analysis

The molecular formula of this compound is C12H8F3NO4 . It has an average mass of 287.191 Da and a monoisotopic mass of 287.040527 Da .

Scientific Research Applications

C12H8F3NO4 C_{12}H_{8}F_{3}NO_{4} C12​H8​F3​NO4​

and a molecular weight of 287.2 .

Proteomics Research

This compound is utilized in proteomics research , where it serves as a specialty biochemical . Its properties may be exploited in the study of protein expression, modification, and interaction, which are crucial for understanding cellular processes and disease mechanisms.

Pharmaceutical Testing

It is also used in pharmaceutical testing as a high-quality reference standard . This ensures accurate results in drug development and quality control processes, particularly in the synthesis and characterization of new pharmaceutical compounds.

properties

IUPAC Name

2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZPPLCWYCSMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377640
Record name 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide

CAS RN

138621-69-9
Record name 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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